molecular formula C10H9ClN2S3 B3611746 5-[(4-chlorobenzyl)thio]-3-(methylthio)-1,2,4-thiadiazole

5-[(4-chlorobenzyl)thio]-3-(methylthio)-1,2,4-thiadiazole

Cat. No. B3611746
M. Wt: 288.8 g/mol
InChI Key: KOWWDPGCWGJLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(4-chlorobenzyl)thio]-3-(methylthio)-1,2,4-thiadiazole” is a chemical compound with the linear formula: C16H12Cl2N2S3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-thiadiazole ring substituted with a 4-chlorobenzyl group and a methylthio group . The exact structure can be confirmed by techniques such as NMR, IR, and elemental analysis .

Safety and Hazards

The safety and hazards associated with “5-[(4-chlorobenzyl)thio]-3-(methylthio)-1,2,4-thiadiazole” are not explicitly stated in the available resources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, users assume responsibility to confirm product identity and/or purity .

Future Directions

The future directions for “5-[(4-chlorobenzyl)thio]-3-(methylthio)-1,2,4-thiadiazole” could involve further exploration of its potential biological activities, given the reported activities of similar compounds . Additionally, more research could be conducted to elucidate its mechanism of action and to assess its safety profile.

properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-3-methylsulfanyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S3/c1-14-9-12-10(16-13-9)15-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWWDPGCWGJLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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